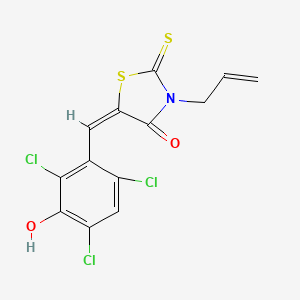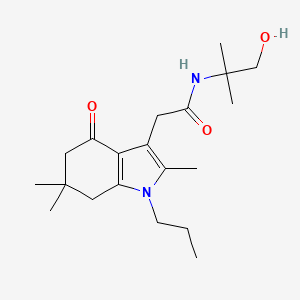![molecular formula C23H15FN2O B4933037 2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, which is crucial for maintaining the balance of fluids in the body. CFTRinh-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction.
作用機序
2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile works by binding to a specific site on the CFTR protein, which prevents chloride ions from passing through the channel. This inhibition of CFTR activity leads to a decrease in the transport of chloride ions across cell membranes, which can have a range of physiological and biochemical effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the disruption of the conformational changes that are required for CFTR to function properly.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of CFTR in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This inhibition can lead to a decrease in the secretion of fluid and electrolytes, which can have implications for diseases such as cystic fibrosis and diarrhea.
実験室実験の利点と制限
2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile has several advantages as a research tool, including its high potency and selectivity for CFTR. It is also relatively easy to synthesize and has been extensively studied in vitro and in vivo. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on 2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of CFTR, which could lead to more effective treatments for diseases such as cystic fibrosis. Another area of research is the use of this compound in combination with other drugs or therapies, which could enhance its therapeutic effects. Additionally, there is ongoing research into the mechanisms of CFTR inhibition by this compound, which could lead to a better understanding of the role of CFTR in health and disease.
合成法
2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis method has been described in detail in several scientific publications, including a 2008 paper by Robert Bridges et al. In this paper, the authors reported a high-yield synthesis method that involved the use of palladium-catalyzed coupling reactions and other chemical transformations.
科学的研究の応用
2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile has been widely used in scientific research to study the function and regulation of CFTR protein. Several studies have shown that this compound can inhibit the activity of CFTR in a dose-dependent manner, which makes it a useful tool for investigating the physiological and biochemical effects of CFTR dysfunction. This compound has also been used to study the role of CFTR in various diseases, including cystic fibrosis, chronic obstructive pulmonary disease (COPD), and diarrhea.
特性
IUPAC Name |
2-[[4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O/c24-22-7-3-6-18(13-22)21(15-26)12-17-8-10-23(11-9-17)27-16-20-5-2-1-4-19(20)14-25/h1-13H,16H2/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFZCJMVDBKQTP-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![4-chloro-N-[(2-thienylcarbonyl)oxy]benzamide](/img/structure/B4932991.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)


![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)
![N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)
![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4933045.png)

